molecular formula C18H20F3N3O2 B5366592 N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

Cat. No. B5366592
M. Wt: 367.4 g/mol
InChI Key: XFSUHSXPWAPLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research for its psychoactive effects. TFMPP is known to affect the central nervous system and has been studied for its potential therapeutic applications.

Mechanism of Action

N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide acts as a partial agonist at the serotonin 5-HT1B and 5-HT2C receptors. It also has affinity for the dopamine D2 receptor. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the release and reuptake of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain. This compound also has anxiogenic effects and has been shown to increase heart rate and blood pressure in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has several advantages for use in lab experiments. It is a well-characterized compound with known pharmacological properties. It is also relatively easy to synthesize and purify. However, this compound has limitations in its use due to its psychoactive effects. It must be used with caution and under controlled conditions to ensure the safety of researchers.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. This compound may also have potential as a tool for studying the mechanisms of drug addiction and dependence. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide involves the reaction of 3-(trifluoromethyl)phenylpiperazine with 2-furylacetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive effects and has been studied for its potential therapeutic applications in the treatment of various neurological disorders. This compound has also been used in the study of drug addiction and the mechanisms of drug dependence.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c19-18(20,21)14-3-1-4-15(11-14)24-8-6-23(7-9-24)13-17(25)22-12-16-5-2-10-26-16/h1-5,10-11H,6-9,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSUHSXPWAPLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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